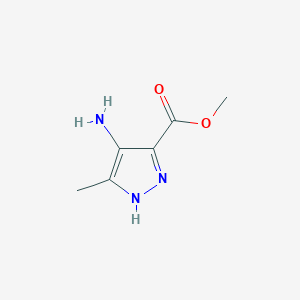

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)5(9-8-3)6(10)11-2/h7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWUUFNWOCWYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate molecular weight

An In-depth Technical Guide to Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a substituted amino-pyrazole, it serves as a versatile chemical building block for the synthesis of more complex molecules with diverse biological activities. The pyrazole core is a recognized "privileged scaffold," frequently found in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthetic routes, methods for structural characterization, and key applications. Furthermore, it outlines essential safety, handling, and storage protocols to ensure its proper use in a research environment.

The Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in the design of bioactive compounds. Molecules incorporating this five-membered heterocyclic motif exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1] The utility of the pyrazole scaffold stems from its unique electronic properties and its ability to act as a versatile scaffold for presenting substituents in a defined three-dimensional space, enabling precise interactions with biological targets.

Within this class, amino-pyrazoles are particularly valuable. The amino group provides a reactive handle for further chemical modification, allowing for the construction of large and diverse compound libraries for screening. Specifically, amino-pyrazole carboxylates serve as privileged pharmacophores in medicinal chemistry, forming the structural core of numerous kinase inhibitors and other targeted therapeutics.[2] This guide focuses on this compound, a key representative of this class, to provide researchers with the foundational knowledge required for its effective use in synthesis and drug discovery programs.

Physicochemical Properties and Identification

Accurate identification of a chemical entity is fundamental to any scientific investigation. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1587700-52-4 | [3] |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.16 g/mol | [5] |

| Canonical SMILES | CC1=C(C(=NN1)C(=O)OC)N | - |

| InChIKey | WMYQZQLKVASMIV-UHFFFAOYSA-N | [4] |

Note: Data for the isomeric compound Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 923283-54-9) is often reported and shares the same molecular formula and weight.[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common and robust method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a functional equivalent.

General Synthetic Workflow

A plausible and efficient synthesis of this compound involves the reaction of a suitably functionalized β-keto ester equivalent with hydrazine hydrate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This approach is highly modular, allowing for the introduction of various substituents based on the choice of starting materials.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1587700-52-4|this compound|BLD Pharm [bldpharm.com]

- 4. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynce.com [biosynce.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a functionalized pyrazole, it serves as a crucial building block for the synthesis of a diverse array of more complex molecules with a wide spectrum of biological activities. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been successfully developed into therapeutic agents for various diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at position 3, an amino group at position 4, and a methyl carboxylate group at position 5. The presence of these functional groups imparts a unique combination of electronic and steric properties, making it a valuable synthon in organic chemistry.

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive table of the key physicochemical properties of this compound is provided below. It is important to note that some of these values are for the closely related N-methylated analog, Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, due to the limited availability of experimental data for the title compound.

| Property | Value | Source |

| CAS Number | 1587700-52-4 | [1] |

| Molecular Formula | C6H9N3O2 | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 65-75 °C (for N-methyl analog) | [2] |

| Boiling Point | 288.6 ± 20.0 °C at 760 mmHg (for N-methyl analog) | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and dimethylformamide (for N-methyl analog). | [2] |

| pKa (Predicted) | 1.93 ± 0.10 (for N-methyl analog) | [2] |

Synthesis of this compound

The synthesis of 4-aminopyrazole derivatives is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis and related methodologies are commonly employed for the construction of the pyrazole core. A plausible and efficient synthetic route to this compound is outlined below.

Synthetic Workflow

The synthesis commences with readily available starting materials and proceeds through a series of straightforward transformations.

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Experimental Protocol (Adapted from related syntheses)

This protocol is based on established procedures for the synthesis of similar pyrazole derivatives and serves as a guiding framework.

Step 1: Synthesis of Methyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazolone intermediate.

Step 2: Synthesis of this compound

-

Suspend the pyrazolone intermediate (1 equivalent) in a mixture of acetic acid and water.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 1-2 hours at this temperature to facilitate nitrosation at the C4 position.

-

For the reduction of the nitroso group, a mild reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., H2/Pd-C) can be employed.

-

Using Sodium Dithionite: Add sodium dithionite (2-3 equivalents) portion-wise to the reaction mixture, keeping the temperature below 10 °C. Stir until the reaction is complete (monitored by TLC).

-

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (pyrazole) | Broad singlet, ~11-12 | s (br) |

| NH₂ (amino) | Broad singlet, ~3-4 | s (br) |

| OCH₃ (ester) | Singlet, ~3.7-3.9 | s |

| CH₃ (pyrazole) | Singlet, ~2.1-2.3 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~160-165 |

| C5 (pyrazole) | ~150-155 |

| C3 (pyrazole) | ~140-145 |

| C4 (pyrazole) | ~110-115 |

| OCH₃ (ester) | ~50-55 |

| CH₃ (pyrazole) | ~10-15 |

Chemical Reactivity and Derivatization

The presence of multiple functional groups in this compound makes it a versatile scaffold for further chemical modifications. The primary sites for derivatization are the 4-amino group and the pyrazole ring nitrogen.

Reactions at the 4-Amino Group

The amino group at the C4 position is a key handle for introducing structural diversity.

-

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This is a common strategy to explore the structure-activity relationship (SAR) around this position.

-

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can significantly alter the electronic and lipophilic properties of the molecule.

-

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases (imines), which can be further reduced to secondary amines.

Reactions at the Pyrazole Ring Nitrogen

The pyrazole ring contains two nitrogen atoms, one of which can be alkylated or arylated. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the electrophile.

Caption: Common derivatization reactions of the title compound.

Potential Applications in Drug Discovery

Aminopyrazole derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, its structural motifs are present in compounds with demonstrated therapeutic potential.

-

Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial compounds. Derivatives of the title compound may exhibit activity against various bacterial and fungal strains.[1]

-

Anticancer Properties: Certain functionalized pyrazoles have shown promise as anticancer agents by targeting various cellular pathways. Preliminary studies on related compounds suggest potential for inhibiting cancer cell line growth.[1]

-

Kinase Inhibitors: The aminopyrazole scaffold is a privileged structure in the design of kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.

-

Antiviral Activity: Some pyrazole derivatives have been investigated for their antiviral properties, including activity against HIV.[3]

Safety and Handling

As a laboratory chemical, appropriate safety precautions should be taken when handling this compound and its derivatives. The following information is based on data for structurally similar compounds.

-

Hazard Identification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features and multiple points for derivatization provide a rich platform for the synthesis of novel compounds with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and potential applications, offering a solid foundation for researchers and scientists working in this exciting area of chemical biology and drug development. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

-

BIOSYNCE. (n.d.). Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate CAS 923283-54-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

El-Sabbagh, O. I., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 11(5), 624-638. [Link]

- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]

- Fisher Scientific. (2025, December 20). Safety Data Sheet - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from a representative SDS for a similar compound. (Note: A specific SDS for the title compound was not available, this is a proxy).

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

Sources

Physical and chemical properties of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's chemical identity, physicochemical properties, synthetic routes, characteristic reactivity, and potential applications. It is designed to serve as a foundational resource for scientists leveraging this versatile pyrazole scaffold in their research endeavors.

This compound is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] Its structure is characterized by an amino group at position 4, a methyl group at position 3, and a methyl ester at position 5. The "1H" designation indicates that the nitrogen at position 1 is protonated, leading to the existence of tautomers. This arrangement of functional groups—a nucleophilic amine adjacent to an electron-withdrawing ester—confers a unique reactivity profile, making it a valuable building block for more complex molecules.[1]

Core Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| CAS Number | 1587700-52-4 | [1][2] |

| Canonical SMILES | CC1=C(C(=NN1)C(=O)OC)N | N/A |

| InChI Key | InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11-2)8-9-3 | [1] |

Molecular Structure

The planar pyrazole ring is the core of the molecule, with the substituents defining its chemical behavior. The relative positions of the amino and ester groups are critical for its utility in constructing fused heterocyclic systems.

Sources

Synthesis pathways for Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The pyrazole core is a privileged structure in numerous pharmacologically active compounds.[1][2] This document details the primary synthetic strategies, explains the mechanistic underpinnings of the chemical transformations, and provides detailed experimental protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and related pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its structural versatility and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs.[1][3] this compound, with its specific substitution pattern, presents a valuable building block for the synthesis of more complex molecules, such as sildenafil, a well-known PDE5 inhibitor.[4] The strategic placement of the amino, methyl, and carboxylate groups allows for diverse functionalization, making it a highly sought-after intermediate in drug discovery programs.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of polysubstituted pyrazoles predominantly relies on the principle of cyclocondensation reactions.[1][5][6] The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][7][8] This approach offers a high degree of flexibility in controlling the substitution pattern on the final pyrazole ring.

For the synthesis of this compound, two primary retrosynthetic pathways will be explored in this guide:

-

Pathway A: A classical Knorr-type cyclocondensation followed by functional group manipulation (nitration and reduction) to install the 4-amino group.

-

Pathway B: A more convergent approach utilizing a precursor that already contains a nitrogen functionality at the prospective 4-position of the pyrazole ring.

Pathway A: Cyclocondensation Followed by Nitration and Reduction

This pathway is a reliable and well-established route that builds the pyrazole core first and then introduces the amino group in subsequent steps. The key is the initial cyclocondensation reaction between a β-ketoester and a hydrazine derivative.

Caption: Workflow for the synthesis of the target molecule via Pathway A.

The initial step involves the cyclocondensation of methyl acetoacetate with methylhydrazine.[9] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1] The use of methylhydrazine leads to the formation of a methylated nitrogen at the 1-position.

Experimental Protocol:

-

To a stirred solution of methyl acetoacetate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add methylhydrazine (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

The second step is the regioselective nitration at the 4-position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effects of the existing substituents favor nitration at the C4 position.

Experimental Protocol:

-

To a stirred mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C, slowly add Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

The final step is the reduction of the nitro group to an amino group. This can be achieved through various methods, with catalytic hydrogenation being a common and clean choice.

Experimental Protocol:

-

Dissolve Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in methanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

| Step | Product | Typical Yield |

| 1 | Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 80-90% |

| 2 | Methyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | 75-85% |

| 3 | This compound | >90% |

Pathway B: Convergent Synthesis Using a Cyanoacetate Precursor

This pathway offers a more direct route by starting with a precursor that already contains a nitrogen functionality, which will become the 4-amino group. A common strategy involves the use of (ethoxymethylene)cyanoacetate.[10][11]

Caption: Workflow for the synthesis of a key intermediate via Pathway B.

Note: This pathway directly yields the regioisomer, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. While not the exact target molecule, this is a common and efficient synthesis for a closely related and valuable pyrazole derivative. A patent describes a similar synthesis using an aqueous solution of methylhydrazine and ethoxy methylene ethyl cyanoacetate in toluene.[10]

This one-pot reaction involves the cyclocondensation of methyl (ethoxymethylene)cyanoacetate with methylhydrazine. The reaction proceeds via an initial Michael addition of the hydrazine, followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol:

-

Combine methylhydrazine (1.0 eq) and methyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.[11]

-

Reflux the mixture for 12-18 hours.[11]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.[11]

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from ethanol to yield Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[11]

| Step | Product | Typical Yield |

| 1 | Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 35-50%[11] |

Authoritative Grounding & Comprehensive References

The protocols and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature and patents.

References

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

-

Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

-

MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]

-

PMC - NIH. (2020, April 27). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. ias.ac.in [ias.ac.in]

- 10. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Preliminary Biological Activity of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: A Guide for Preclinical Evaluation

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the preliminary biological evaluation of Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document outlines the foundational chemical properties of the title compound, proposes key biological activities for investigation based on its structural class, and provides detailed, field-proven protocols for robust in vitro screening. The methodologies are presented to ensure self-validating and reproducible results, catering to researchers, scientists, and drug development professionals engaged in early-stage discovery. We delve into the causality behind experimental choices, offering insights into potential mechanisms of action and laying the groundwork for future structure-activity relationship (SAR) studies.

Introduction to the Core Compound

Chemical Identity and Properties

This compound is an organic compound featuring a five-membered pyrazole ring, a heterocyclic scaffold known for its therapeutic versatility.[1][5] The presence of amino and carboxylate functional groups enhances its potential for diverse chemical reactions and biological interactions.[5]

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [5] |

| Molecular Weight | 155.16 g/mol | [5] |

| CAS Number | 1587700-52-4 | [5][6] |

| Structure | ||

The planar pyrazole ring, combined with the steric and electronic influence of the methyl group at position 3 and the ester at position 5, dictates its reactivity and potential binding modes with biological targets.[5]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[7] Its two adjacent nitrogen atoms—one acting as a hydrogen bond donor (N-1) and the other as an acceptor (N-2)—allow for multifaceted interactions within enzyme active sites.[7] This versatility has led to the development of numerous FDA-approved drugs, including the renowned COX-2 inhibitor Celecoxib, demonstrating the scaffold's potential for creating selective and potent therapeutic agents.[1] Our investigation into this compound is therefore grounded in the historical success and chemical promise of its core heterocyclic system.

Potential Biological Activities: A Roadmap for Screening

Based on extensive literature on pyrazole derivatives, three primary areas of biological activity warrant preliminary investigation for this compound: anticancer, antimicrobial, and anti-inflammatory. The following sections outline the rationale and proposed experimental workflows.

Caption: High-level workflow for preliminary in vitro biological evaluation.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, including the inhibition of crucial kinases like EGFR, VEGFR-2, and CDK2.[2] The structural motifs within this compound suggest it could interact with ATP-binding sites of such enzymes, making anticancer screening a high priority.

Proposed Evaluation:

-

Primary Screening: In vitro cytotoxicity against a panel of human cancer cell lines.

-

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust, reliable, and cost-effective method for assessing cell viability by measuring mitochondrial metabolic activity.[8][9]

-

Cell Line Panel: A diverse panel is recommended to identify potential selectivity.

-

MCF-7: Breast adenocarcinoma (ER+)

-

A549: Lung carcinoma

-

HepG2: Hepatocellular carcinoma

-

HCT116: Colorectal carcinoma

-

Hypothetical Data Summary:

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | 15.5 | 1.1 |

| A549 | 28.2 | 2.5 |

| HepG2 | 18.9 | 1.8 |

| HCT116 | 35.1 | 3.2 |

Antimicrobial Activity

The pyrazole scaffold is present in several antimicrobial agents, and its derivatives are known to inhibit bacterial growth by targeting metabolic pathways, including DNA gyrase.[10] Given the urgent need for new antimicrobial agents to combat resistance, evaluating this compound is a logical step.[11]

Proposed Evaluation:

-

Primary Screening: Assess activity against a panel of Gram-positive and Gram-negative bacteria and a fungal strain.

-

Recommended Assays:

-

Disk Diffusion Method: A qualitative and cost-effective initial screen to identify inhibitory activity.[11][12]

-

Broth Microdilution Method: A quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

-

-

Microorganism Panel:

-

Staphylococcus aureus (Gram-positive)

-

Bacillus subtilis (Gram-positive)

-

Escherichia coli (Gram-negative)

-

Pseudomonas aeruginosa (Gram-negative)

-

Candida albicans (Fungus)

-

Hypothetical Data Summary:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | 14 | 125 |

| B. subtilis | 16 | 62.5 |

| E. coli | 8 | >500 |

| P. aeruginosa | 6 | >500 |

| C. albicans | 11 | 250 |

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX).[1][14] Pyrazole derivatives are famously potent anti-inflammatory agents, with Celecoxib's selective COX-2 inhibition being a prime example.[1] Simple in vitro models can provide preliminary evidence of anti-inflammatory potential.

Proposed Evaluation:

-

Primary Screening: Assess the ability of the compound to protect proteins from denaturation and stabilize cell membranes, which are hallmarks of inflammation.[15][16]

-

Recommended Assays:

-

Inhibition of Albumin Denaturation: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent heat-induced denaturation of egg or bovine serum albumin.[17][18]

-

Human Red Blood Cell (HRBC) Membrane Stabilization: The RBC membrane is analogous to the lysosomal membrane.[17] Stabilizing it from heat- or hypotonicity-induced lysis is a good indicator of anti-inflammatory activity.[17]

-

Hypothetical Data Summary:

| Assay | Compound % Inhibition @ 250 µg/mL | Diclofenac % Inhibition @ 250 µg/mL |

| Albumin Denaturation | 68.4% | 85.2% |

| HRBC Membrane Stabilization | 61.7% | 79.5% |

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Anticancer Screening: MTT Proliferation Assay

This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.[13]

-

Inoculum Preparation: Prepare a bacterial/fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard.[19] This standardizes the initial number of microorganisms.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. Visual inspection is standard, though an indicator dye like resazurin can also be used.[11]

Anti-inflammatory Screening: Inhibition of Albumin Denaturation

This assay provides a simple model for protein protection.[18]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 50-500 µg/mL).

-

Control: A similar mixture using 2 mL of distilled water instead of the test compound serves as the control. Diclofenac sodium can be used as a standard reference drug.[16]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

Future Directions and Perspectives

The preliminary data gathered from these in vitro assays will serve as a critical decision-making tool. Positive results in any of these areas would justify advancing the compound to the next stages of drug discovery:

-

Mechanism of Action (MoA) Studies: For active compounds, further assays are required to elucidate the specific molecular target (e.g., kinase inhibition assays, DNA gyrase assays, COX-1/COX-2 enzyme inhibition assays).[1][9][16]

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the lead compound can identify key structural features responsible for its biological activity, allowing for rational design and optimization of potency and selectivity.[1]

-

In Vivo Testing: Promising candidates with favorable in vitro profiles should be evaluated in animal models to assess efficacy, pharmacokinetics, and safety.[1]

Conclusion

This compound is a compound of significant interest due to its privileged pyrazole scaffold. The technical guide presented here offers a structured, evidence-based approach for its initial biological characterization. By employing robust and validated in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently generate the preliminary data necessary to determine the therapeutic potential of this molecule and guide its future development.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]

-

Bari, M. L., & Yeasmin, S. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Food and Agricultural Immunology, 31(1), 1014-1039. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

-

Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. [Link]

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). Google AI.

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis Online. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate. [Link]

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

-

Bioassays for anticancer activities. (n.d.). Semantic Scholar. [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]

-

Bioassays for anticancer activities. (n.d.). University of Wollongong Research Online. [Link]

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). Google AI.

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google AI.

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

-

Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. [Link]

- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE International Journal of Drug Development & R. (n.d.). Google AI.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). NIH. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem. [Link]

-

Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.).

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Buy this compound | 1587700-52-4 [smolecule.com]

- 6. 1587700-52-4|this compound|BLD Pharm [bldpharm.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 9. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. journalajrb.com [journalajrb.com]

- 15. ijcrt.org [ijcrt.org]

- 16. researchgate.net [researchgate.net]

- 17. bbrc.in [bbrc.in]

- 18. ijddr.in [ijddr.in]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] First synthesized by Knorr in 1883, this unassuming scaffold has demonstrated a remarkable capacity for biological activity, forming the core of numerous approved drugs and a vast library of bioactive compounds.[2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it a "privileged scaffold" in the design of novel therapeutics.[3][4] This guide provides an in-depth exploration of the synthesis and discovery of pyrazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the foundational synthetic strategies, explore modern, efficient methodologies, and examine the critical interplay between chemical structure and biological function.

Foundational Synthetic Strategies: The Classical Approaches

The enduring relevance of pyrazoles is partly due to the robustness of classical synthetic methods, which are still widely employed and serve as the basis for more modern innovations. Understanding these foundational reactions is crucial for any scientist working with this scaffold.

The Knorr Pyrazole Synthesis: A Century-Old Workhorse

The most traditional and widely recognized method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7] This reaction, known as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials.

The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The initial step is the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

However, a significant challenge in the Knorr synthesis is the issue of regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. This can lead to the formation of a mixture of two regioisomers, which often requires tedious separation.[5][6][8] The choice of solvent and reaction conditions can sometimes influence the isomeric ratio, but this remains a key consideration for synthetic design.

Experimental Protocol: A Classic Knorr Synthesis of a 1,3,5-Substituted Pyrazole

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq). The selection of ethanol as a solvent is typical due to its ability to dissolve both reactants and facilitate the reaction.

-

Add a catalytic amount of a suitable acid, such as acetic acid. The acid catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack by the hydrazine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

-

Upon completion, allow the reaction to cool to room temperature.

-

The product, a pyrazolone derivative, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. This self-validating protocol relies on the distinct physical properties of the product for purification.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones).[5][9] This method proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by cyclization and oxidation to form the pyrazole. The oxidation step can sometimes occur in situ, or a separate oxidizing agent may be required.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful method for pyrazole synthesis.[6] This approach offers a high degree of regioselectivity and is particularly useful for synthesizing pyrazoles with specific substitution patterns that are difficult to achieve through condensation reactions. However, the handling of potentially unstable diazo compounds requires careful experimental procedures.

Modern Synthetic Methodologies: Efficiency and Innovation

While classical methods are reliable, the demands of modern drug discovery for high-throughput synthesis and greener processes have driven the development of innovative methodologies.

Multi-Component Reactions (MCRs): The Power of Convergence

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, have emerged as a highly efficient strategy for generating molecular diversity.[8][10][11] MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.[12]

Several MCRs have been developed for pyrazole synthesis. A common strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and hydrazine hydrate.[11][13] This approach allows for the rapid assembly of complex, highly substituted pyrazole derivatives from simple starting materials.

Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis

Caption: A streamlined MCR approach for pyranopyrazole synthesis.

Green Synthesis: A Sustainable Approach

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles.[12][14] These methods aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources.

Key green strategies for pyrazole synthesis include:

-

Water as a Solvent: Utilizing water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.[6][14]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating.[15]

-

Catalysis: The use of reusable catalysts, such as nano-ZnO or other solid-supported catalysts, can improve the efficiency and sustainability of pyrazole synthesis.[5]

Experimental Protocol: Green Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst

-

In a round-bottom flask, combine phenylhydrazine (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of nano-ZnO (e.g., 5 mol%). The use of a nano-catalyst provides a high surface area for the reaction, enhancing its efficiency.[5]

-

Add a minimal amount of a green solvent, such as water or ethanol, or perform the reaction under solvent-free conditions.

-

Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) or irradiate with microwaves for a short period (e.g., 5-15 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, the catalyst can be recovered by filtration for reuse. This is a key advantage of using a heterogeneous catalyst.

-

The product can be isolated by simple work-up procedures, often involving recrystallization. The high yield and clean nature of this reaction often simplify purification.[5]

Pyrazoles in Drug Discovery: From Scaffold to Blockbuster

The pyrazole scaffold is a prominent feature in a remarkable number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][3][16] These drugs span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5][[“]][18]

| Drug Name | Therapeutic Area | Target | Significance of Pyrazole Scaffold |

| Celecoxib | Anti-inflammatory | COX-2 | Key for selective binding to the COX-2 active site.[19][20] |

| Sildenafil | Erectile Dysfunction | PDE5 | Fused pyrimidine-pyrazole core is crucial for activity.[3] |

| Ruxolitinib | Myelofibrosis | JAK1/JAK2 | The pyrazole ring is a central component of the kinase inhibitor pharmacophore.[16] |

| Ibrutinib | Oncology | BTK | Pyrazole serves as a key structural element for binding.[1] |

The versatility of the pyrazole ring allows it to serve as a bioisostere for other chemical groups, such as a phenyl ring.[4] This strategy of bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate.[21][22][23][24][25]

Case Study: The Synthesis and Mechanism of Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[19] Its discovery was a landmark in the development of anti-inflammatory drugs, offering a targeted approach with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19]

Mechanism of Action: The key to Celecoxib's selectivity lies in its chemical structure. The COX-2 enzyme has a larger, more flexible active site compared to the constitutively expressed COX-1 enzyme.[26] Celecoxib possesses a polar sulfonamide side chain that can bind to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[20][27] This specific interaction is what confers its selectivity. By inhibiting COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27][28]

COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Synthesis of Celecoxib: A common synthetic route to Celecoxib involves the condensation of a trifluoromethyl-substituted 1,3-diketone with a substituted hydrazine.[19] This is a variation of the Knorr pyrazole synthesis, where the specific choice of reactants is crucial for obtaining the final drug structure with the correct substitution pattern for COX-2 selectivity.

Simplified Synthetic Scheme for Celecoxib:

-

Reaction of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

-

This condensation reaction, typically carried out in a suitable solvent with acid catalysis, leads to the formation of the pyrazole ring.

-

The resulting product is Celecoxib.

The trifluoromethyl group at the 3-position and the 4-sulfamoylphenyl group at the 1-position of the pyrazole ring are critical for the drug's potency and selectivity.[20]

Structure-Activity Relationship (SAR) Studies

The development of novel pyrazole derivatives is guided by structure-activity relationship (SAR) studies.[29][30] These studies systematically modify the substituents at different positions of the pyrazole ring to understand how these changes affect biological activity. For example, in the development of cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were crucial for potent and selective activity.[29] Such studies are essential for optimizing lead compounds into clinical candidates.

Future Directions and Conclusion

The field of pyrazole synthesis continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable synthetic methods. The application of flow chemistry, photoredox catalysis, and chemoinformatic approaches will undoubtedly accelerate the discovery of novel pyrazole derivatives with therapeutic potential.

References

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.

- Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (n.d.). PubMed.

- Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). PMC.

- Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. (n.d.). Taylor & Francis Online.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (n.d.). Benchchem.

- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.

- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (n.d.). Chemical Review and Letters.

- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.

- Recent Advances in the Synthesis of Pyrazole Derivatives. (n.d.). PubMed.

- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). Consensus.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate.

- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed.

- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. (n.d.). ACS Publications.

- Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (2008). Organic & Biomolecular Chemistry.

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (n.d.). PubMed.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry.

- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. (n.d.). Frontier in Medical and Health Research.

- (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate.

- Celecoxib. (n.d.). Wikipedia.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.

- What is the mechanism of Celecoxib?. (2024). Patsnap Synapse.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ijnrd.org [ijnrd.org]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. consensus.app [consensus.app]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 27. news-medical.net [news-medical.net]

- 28. ClinPGx [clinpgx.org]

- 29. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Aminopyrazole Carboxylates in Drug Discovery

Foreword: The Pyrazole Privileged Structure in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and broad range of biological activities have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently identified as a ligand for diverse biological targets.[3] Among the myriad of pyrazole derivatives, those bearing an amino group and a carboxylate moiety, the aminopyrazole carboxylates, have emerged as a particularly fruitful area of research, yielding compounds with potent and selective activities across a spectrum of therapeutic areas.[3][4]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of aminopyrazole carboxylates. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this critical class of compounds. Every protocol described herein is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

I. The Synthetic Landscape: Crafting the Aminopyrazole Carboxylate Core

The synthetic accessibility of the aminopyrazole carboxylate scaffold is a key driver of its prevalence in drug discovery programs. Several robust and versatile methods have been developed for its construction, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: The Reaction of β-Ketonitriles with Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazole-4-carboxylates involves the condensation of a β-ketonitrile with a hydrazine derivative.[5][6] This reaction proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Conceptual Workflow for β-Ketonitrile and Hydrazine Condensation:

Figure 1: General scheme for the synthesis of 5-aminopyrazole-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [1][7]

This protocol provides a practical example of the condensation reaction between a β-ketonitrile equivalent and a substituted hydrazine.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

40% Methylhydrazine aqueous solution

-

Toluene

-

Ethanol

-

Ice water

-

Chloroform

-

Saturated brine

-

Sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl (ethoxymethylene)cyanoacetate in toluene.

-

Addition of Hydrazine: While stirring, add the 40% methylhydrazine aqueous solution dropwise to the reaction mixture at a temperature of 20-25°C. Maintain the temperature between 22-30°C during the addition.

-

Initial Reaction: After the addition is complete, continue stirring the mixture for 1-3 hours at the same temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1][7]

-

Work-up: Cool the reaction mixture and pour it over ice water. Collect the resulting precipitate by filtration and dry.

-

Extraction: Extract the aqueous mother liquor with chloroform. Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent from the filtrate under reduced pressure. Recrystallize the combined crude product from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1]

Alternative Synthetic Strategies

While the β-ketonitrile route is prevalent, other methods offer access to differently substituted aminopyrazole carboxylates. These include the reaction of malononitrile derivatives with hydrazines and the functionalization of pre-formed pyrazole rings. A comparative analysis of these methods is crucial for selecting the optimal synthetic strategy.

| Synthetic Method | Starting Materials | Advantages | Disadvantages | Key Applications |

| β-Ketonitrile Condensation | β-Ketonitriles, Hydrazines | High versatility, good yields, readily available starting materials.[5] | Potential for regioisomer formation with unsymmetrical hydrazines. | General synthesis of 5-aminopyrazole-4-carboxylates. |

| Malononitrile Dimer Reaction | Malononitrile dimer, Hydrazine hydrate, Aldehydes | Access to diverse substitution patterns.[8] | Can lead to different products depending on the reaction sequence.[8][9] | Synthesis of 5-aminopyrazole derivatives with varied functionalities. |

| Functionalization of Pre-formed Pyrazoles | Substituted pyrazoles | Controlled introduction of functional groups. | Requires multi-step synthesis of the initial pyrazole core. | Late-stage modification of complex aminopyrazole carboxylates. |

Table 1: Comparison of synthetic routes to aminopyrazole carboxylates.

II. Biological Activities and Therapeutic Targets

Aminopyrazole carboxylates have demonstrated a remarkable breadth of biological activities, with a significant focus on their role as kinase inhibitors in oncology and as anti-inflammatory agents.

Aminopyrazole Carboxylates as Potent Kinase Inhibitors

The aminopyrazole carboxylate scaffold serves as an excellent hinge-binding motif for many protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a key role in immunity and inflammation.[2][10] Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers.[11] Several aminopyrazole carboxylate derivatives have been developed as potent and selective JAK inhibitors.[11][12][13]

The JAK-STAT Signaling Pathway:

Figure 2: Simplified diagram of the JAK-STAT signaling pathway.[1]

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[14][15] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[16] Aminopyrazole-based compounds have been developed as potent inhibitors of Aurora kinases.[17][18][19]

The Role of Aurora Kinases in Mitosis:

Figure 3: Key functions of Aurora A and Aurora B kinases during mitosis.[15][20][21]

Table of Representative Aminopyrazole Carboxylate Kinase Inhibitors:

| Target Kinase(s) | Compound Structure/Name | IC50 (nM) | Cell Line | Reference |

| Aurora A, Aurora B | Pyrazole-4-carboxamide analog 6k | 16.3 (Aurora A), 20.2 (Aurora B) | HeLa, HepG2 | [17] |

| KDR, Aurora B | Pyrazole diaminopyrimidine analog | Varies | HCT-116 | [19] |

| JAK1, JAK2 | Phenylaminopyrimidine derivatives | Varies | Various | [12][13] |

Table 2: Inhibitory activities of selected aminopyrazole carboxylate derivatives against various kinases.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process, catalyzing the conversion of arachidonic acid to prostaglandins.[22][23] Aminopyrazole derivatives have been investigated as selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[24][25][26][27]

The Cyclooxygenase (COX) Pathway in Inflammation:

Figure 4: Simplified schematic of the COX inflammatory pathway.[7][28][29]

III. Experimental Protocols for Biological Evaluation